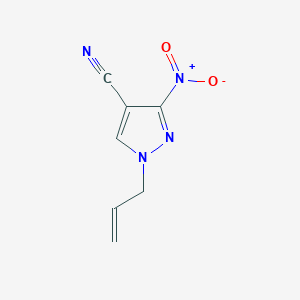
3-Nitro-1-(prop-2-en-1-yl)-1H-pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an allyl group, a nitro group, and a cyano group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile typically involves the reaction of 1-allyl-1H-pyrazole-4-carbonitrile with a nitrating agent. One common method is the nitration of 1-allyl-1H-pyrazole-4-carbonitrile using a mixture of nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile may involve continuous flow nitration processes, which offer better control over reaction parameters and improved safety compared to batch processes. These methods can also enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Reduction: The major product is 1-allyl-3-amino-1H-pyrazole-4-carbonitrile.
Oxidation: Products include 1-allyl-3-nitro-1H-pyrazole-4-carboxaldehyde or 1-allyl-3-nitro-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
作用機序
The mechanism of action of 1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes or receptors, modulating biochemical pathways and cellular functions.
類似化合物との比較
Similar Compounds
1-Allyl-3-nitro-1H-pyrazole-5-carbonitrile: Similar structure but with the cyano group at a different position.
1-Allyl-3-nitro-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a cyano group.
Uniqueness
1-Allyl-3-nitro-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and cyano groups on the pyrazole ring makes it a versatile intermediate for further functionalization and application in various fields.
特性
CAS番号 |
61717-07-5 |
|---|---|
分子式 |
C7H6N4O2 |
分子量 |
178.15 g/mol |
IUPAC名 |
3-nitro-1-prop-2-enylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C7H6N4O2/c1-2-3-10-5-6(4-8)7(9-10)11(12)13/h2,5H,1,3H2 |
InChIキー |
QWMVLNJPDGGPAX-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C=C(C(=N1)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





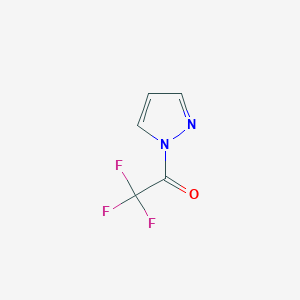
![Sodium 4-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-ethyl-1-methyl-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridine-7-carboxylate](/img/structure/B12875342.png)

![3-ethoxy-N,N-dimethyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12875369.png)
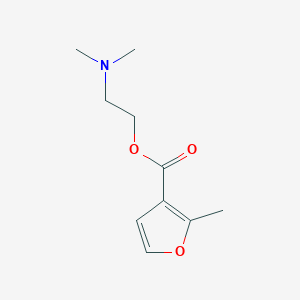
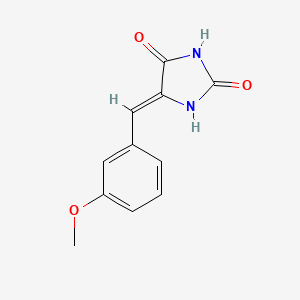
![6-Amino-1-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B12875391.png)

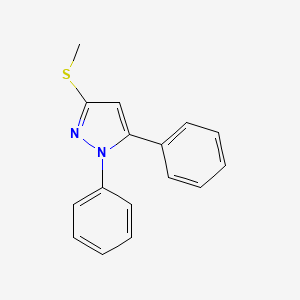
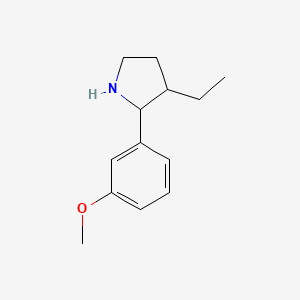
![2-(Difluoromethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875426.png)
